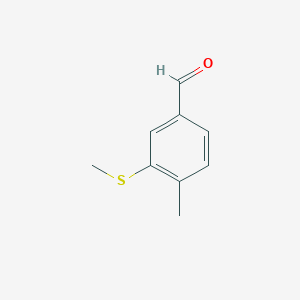

4-Methyl-3-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUOXBWQQRNCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Methyl 3 Methylthio Benzaldehyde

Classical Approaches for the Synthesis of Aromatic Aldehydes with Thioether Functionality

Traditional methods for synthesizing aromatic aldehydes bearing a thioether group, such as 4-methyl-3-(methylthio)benzaldehyde, typically involve the transformation of precursor molecules that already contain the core aromatic structure. These methods include oxidation of corresponding alcohols, reduction of sulfoxide (B87167) or sulfone analogs, and nucleophilic substitution reactions.

A primary and straightforward route to 4-methyl-3-(methylthio)benzaldehyde is the oxidation of its corresponding benzyl (B1604629) alcohol, (4-methyl-3-(methylthio)phenyl)methanol. This transformation is a cornerstone of organic synthesis, and a variety of oxidizing agents can be employed.

The choice of oxidant is crucial to ensure that the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid and to avoid oxidation of the sensitive thioether group. Mild oxidizing agents are therefore preferred. Common reagents for this conversion include:

Manganese Dioxide (MnO₂): Activated manganese dioxide is a selective reagent for the oxidation of benzylic and allylic alcohols. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Pyridinium Chlorochromate (PCC): PCC is a widely used reagent that reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation. The reaction is usually performed in anhydrous dichloromethane.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers mild and highly selective oxidation of primary alcohols to aldehydes under neutral conditions.

For the synthesis of the related compound, 4-(methylthio)benzaldehyde (B43086), oxidation of 4-(methylthio)benzyl alcohol has been reported with high efficiency. google.com A patent describes the chlorination of 4-(methylthio)benzyl alcohol using concentrated hydrochloric acid in toluene, which can then be further converted to the aldehyde. google.com These methods are directly applicable to the synthesis of 4-methyl-3-(methylthio)benzaldehyde from its alcohol precursor.

Table 1: Illustrative Oxidation Reactions for Benzyl Alcohols to Benzaldehydes

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| (4-methyl-3-(methylthio)phenyl)methanol | MnO₂ | Dichloromethane | Room Temperature, 24h | 4-Methyl-3-(methylthio)benzaldehyde |

| (4-methyl-3-(methylthio)phenyl)methanol | PCC | Dichloromethane | Room Temperature, 2-4h | 4-Methyl-3-(methylthio)benzaldehyde |

| (4-methyl-3-(methylthio)phenyl)methanol | DMP | Dichloromethane | Room Temperature, 1-3h | 4-Methyl-3-(methylthio)benzaldehyde |

An alternative classical approach involves the reduction of the corresponding sulfoxide or sulfone. This method is particularly useful if the oxidized sulfur analogs are more readily accessible. The synthesis would start with 4-methyl-3-(methylsulfinyl)benzaldehyde or 4-methyl-3-(methylsulfonyl)benzaldehyde.

The reduction of a sulfoxide to a thioether can be accomplished using a variety of reducing agents. Care must be taken to select a reagent that does not also reduce the aldehyde functionality. Common reagents for this transformation include:

Titanium(IV) iodide or other low-valent titanium reagents: These are effective for the deoxygenation of sulfoxides.

Trifluoroacetic anhydride (B1165640) with sodium iodide: This combination provides a mild and efficient method for sulfoxide reduction.

A patent for the synthesis of the related 4-(methylthio)benzaldehyde describes the reduction of 4-(methylsulfinyl)benzaldehyde with a yield of up to 92%. google.com This demonstrates the viability of this approach for the synthesis of the target molecule.

Table 2: Illustrative Reduction Reactions of Sulfoxides to Thioethers

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 4-Methyl-3-(methylsulfinyl)benzaldehyde | TiI₄ | Dichloromethane | 0 °C to Room Temperature | 4-Methyl-3-(methylthio)benzaldehyde |

| 4-Methyl-3-(methylsulfinyl)benzaldehyde | (CF₃CO)₂O, NaI | Acetone | Room Temperature | 4-Methyl-3-(methylthio)benzaldehyde |

The direct introduction of the methylthio group onto a pre-functionalized benzaldehyde (B42025) ring is a common and effective strategy. This typically involves the nucleophilic aromatic substitution of a halogen atom (commonly chlorine or bromine) at the 3-position of a 4-methylbenzaldehyde (B123495) derivative with a methylthiolate source.

The starting material for this approach would be a compound such as 3-chloro-4-methylbenzaldehyde (B1590390) or 3-bromo-4-methylbenzaldehyde. The reaction is carried out with sodium thiomethoxide (NaSMe) or by using methyl mercaptan in the presence of a base. The choice of solvent and reaction conditions is critical to facilitate the substitution.

For the synthesis of the related 4-(methylthio)benzaldehyde, a method using 4-chlorobenzaldehyde (B46862) and sodium thiomethoxide has been reported with high yields. google.com This nucleophilic substitution reaction is a well-established method for the formation of aryl thioethers.

Table 3: Illustrative Halogen-Displacement Reactions for Thioether Formation

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 3-Chloro-4-methylbenzaldehyde | Sodium thiomethoxide (NaSMe) | Dimethylformamide (DMF) | 80-100 °C | 4-Methyl-3-(methylthio)benzaldehyde |

| 3-Bromo-4-methylbenzaldehyde | Methyl mercaptan, K₂CO₃ | N-Methyl-2-pyrrolidone (NMP) | 120-150 °C | 4-Methyl-3-(methylthio)benzaldehyde |

Chemical Reactivity and Transformation Pathways of 4 Methyl 3 Methylthio Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is characterized by a carbonyl (C=O) functional group where the carbon atom is bonded to a hydrogen atom and a carbon atom of the benzene (B151609) ring. The polar nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic site susceptible to nucleophilic attack. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN), 4-Methyl-3-(methylthio)benzaldehyde can undergo nucleophilic addition to form a cyanohydrin. This reaction involves the attack of the cyanide ion on the carbonyl carbon.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes. The reaction of 4-Methyl-3-(methylthio)benzaldehyde with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. youtube.com The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol. The methyl group of the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon. youtube.com

Condensation Reactions with Amines and Other Nucleophiles to Form Imines (Schiff Bases)

Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate. mdpi.comnih.govnih.gov The reaction of 4-Methyl-3-(methylthio)benzaldehyde with a primary amine would yield the corresponding N-substituted imine. For instance, its reaction with beta-alanine (B559535) can form a Schiff base. chemicalbull.com

| Reactant 1 | Reactant 2 | Product Type |

| 4-Methyl-3-(methylthio)benzaldehyde | Primary Amine (e.g., R-NH2) | Imine (Schiff Base) |

| 4-Methyl-3-(methylthio)benzaldehyde | Beta-Alanine | Schiff Base |

Oxidation Reactions to Carboxylic Acids and Esters

The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent or Benedict's reagent. The resulting product would be 4-methyl-3-(methylthio)benzoic acid. Further reaction of the carboxylic acid with an alcohol under acidic conditions can lead to the formation of an ester.

Reduction Reactions to Benzyl (B1604629) Alcohols and Further Derivatives

Aldehydes can be reduced to primary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of 4-Methyl-3-(methylthio)benzaldehyde yields 4-methyl-3-(methylthio)benzyl alcohol. For example, 4-(methylthio)benzaldehyde (B43086) can be reduced to the corresponding alcohol using sodium triacetoxyborohydride. rsc.org

Reactivity of the Methylthio Group

The sulfur atom in the methylthio group possesses lone pairs of electrons, making it susceptible to oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylthio group can be oxidized to a sulfoxide and further to a sulfone. nih.gov This transformation is a common reaction for thioethers. organic-chemistry.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. ysu.amnih.gov For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent used for the oxidation of sulfides to sulfoxides and sulfones. nih.govorganic-chemistry.org Hydrogen peroxide can also be employed, often in the presence of a catalyst. nih.gov The drug Sulindac, an anti-inflammatory agent, contains a methylsulfinyl (sulfoxide) group that is formed by the oxidation of a methylthio precursor. wikipedia.org

| Starting Material | Oxidizing Agent | Product |

| 4-Methyl-3-(methylthio)benzaldehyde | m-CPBA (1 equivalent) | 4-Methyl-3-(methylsulfinyl)benzaldehyde (Sulfoxide) |

| 4-Methyl-3-(methylthio)benzaldehyde | m-CPBA (excess) or H2O2 | 4-Methyl-3-(methylsulfonyl)benzaldehyde (Sulfone) |

Ligand Formation in Coordination Chemistry with Metal Centers

While 4-methyl-3-(methylthio)benzaldehyde can directly coordinate with metal centers, it more commonly serves as a precursor for the synthesis of more complex ligands, particularly Schiff bases. The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. These Schiff base derivatives are versatile ligands in coordination chemistry.

The general synthesis involves reacting 4-methyl-3-(methylthio)benzaldehyde with a suitable primary amine (R-NH₂). The resulting Schiff base ligand possesses at least one coordination site at the imine nitrogen. Often, the chosen amine contains other donor atoms (like oxygen, sulfur, or additional nitrogen atoms), creating a multidentate ligand capable of forming stable chelate rings with a metal ion. For instance, reaction with amino-functionalized compounds can yield bidentate or tridentate ligands that can coordinate with a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). acs.orglibretexts.orgnih.gov The sulfur atom of the methylthio group can also participate in coordination, further increasing the ligand's denticity and influencing the geometry and stability of the resulting metal complex. libretexts.org

Table 1: Examples of Metal Complex Formation with Schiff Base Ligands Derived from Benzaldehydes

| Metal Ion | Amine Precursor | Resulting Complex Type | Potential Geometry |

| Co(II) | 2-Aminobenzohydrazide | [Co(L)Cl₂·(H₂O)₂] | Octahedral |

| Ni(II) | 4-Ethyl-3-thiosemicarbazide | [Ni(L)Cl₂·(H₂O)₂] | Octahedral |

| Cu(II) | 2-Aminobenzohydrazide | [Cu(L)₂]Cl₂ | Tetrahedral/Square Planar |

| Zn(II) | 2-Aminophenol | [Zn(L)₂] | Tetrahedral |

| Cd(II) | 4-Ethyl-3-thiosemicarbazide | [Cd(L)Cl₂] | Tetrahedral |

This table is illustrative, based on typical coordination patterns of similar Schiff base ligands. 'L' represents the Schiff base ligand.

Nucleophilic Thiomethylation Reactions

The term "nucleophilic thiomethylation" typically refers to a reaction where a thiomethyl (-SCH₃) group is transferred to a substrate via a nucleophilic mechanism. In the context of 4-methyl-3-(methylthio)benzaldehyde, the molecule itself is not the primary agent for thiomethylation. However, the sulfur atom of the methylthio group possesses lone pairs of electrons and can act as a nucleophile.

This nucleophilicity allows the sulfur atom to react with strong electrophiles. For example, aryl thioethers like thioanisole (B89551) can react with alkyl halides to form ternary sulfonium (B1226848) salts. ulethbridge.ca This reaction demonstrates the nucleophilic character of the sulfur atom. Therefore, 4-methyl-3-(methylthio)benzaldehyde could potentially react with potent alkylating agents, such as methyl iodide, to form a sulfonium salt. This reaction would involve the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide. The reactivity, however, might be tempered by the electronic effects of the other ring substituents.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of 4-methyl-3-(methylthio)benzaldehyde is activated towards electrophilic aromatic substitution (EAS) by the presence of the methyl (-CH₃) and methylthio (-SCH₃) groups. Both are classified as activating, ortho-, para-directing groups. wikipedia.orgorganicchemistrytutor.com Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group. libretexts.org The outcome of EAS reactions is determined by the cumulative effect of these three substituents.

The directing power of these groups generally follows the order: -SCH₃ > -CH₃ > -CHO. The methylthio group is a stronger activator than the methyl group due to the ability of the sulfur's lone pairs to donate electron density to the ring through resonance. acs.org The aldehyde group deactivates the ring by withdrawing electron density through resonance and induction.

Considering the positions on the ring:

-SCH₃ group (at C3) directs incoming electrophiles to positions 2, 4, and 6. Position 4 is blocked by the methyl group.

-CH₃ group (at C4) directs to positions 2, 3, 5, and 6. Positions 3 and 4 are occupied.

-CHO group (at C1) directs to position 5.

The strongest activating groups, -SCH₃ and -CH₃, both direct towards positions 2 and 6. Therefore, these positions are the most probable sites for electrophilic attack. Position 5 is activated by the methyl group but deactivated by the methylthio group (meta position) and is the target for the deactivating aldehyde group. Substitution at position 5 is less likely compared to positions 2 and 6.

Specific experimental studies on the halogenation and nitration of 4-methyl-3-(methylthio)benzaldehyde are not widely reported. However, based on the directing effects discussed, a predictable outcome can be hypothesized. In a reaction like nitration, which is typically performed with a mixture of nitric acid and sulfuric acid, the electrophile (NO₂⁺) will preferentially attack the positions most activated by the electron-donating groups. chemicalforums.com

Thus, the major products expected would be 2-nitro-4-methyl-3-(methylthio)benzaldehyde and 6-nitro-4-methyl-3-(methylthio)benzaldehyde . The relative yields of these isomers would depend on steric hindrance and the precise electronic balance. The bulky nature of the -SCH₃ group might slightly favor substitution at the less hindered position 6.

The potential for 4-methyl-3-(methylthio)benzaldehyde to undergo Friedel-Crafts reactions is severely limited. wikipedia.org There are two primary reasons for this low reactivity:

Deactivating Group : The presence of the aldehyde group, a moderate deactivator, makes the aromatic ring less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. libretexts.orgpressbooks.pub

Lewis Acid Complexation : Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This catalyst will readily form a complex with the lone pair electrons on the oxygen atom of the aldehyde group and the sulfur atom of the methylthio group. This complexation further withdraws electron density from the ring, effectively deactivating it towards electrophilic attack. libretexts.org In many cases, this deactivation is strong enough to prevent the reaction from occurring at all.

Therefore, under standard Friedel-Crafts conditions, 4-methyl-3-(methylthio)benzaldehyde is expected to be unreactive or provide very low yields of the desired acylated or alkylated products.

Mechanistic Investigations of Key Transformation Reactions

Detailed mechanistic studies, particularly quantitative kinetic and thermodynamic analyses, are specific to individual reactions and are not broadly available for 4-methyl-3-(methylthio)benzaldehyde itself. However, the principles of reaction mechanisms can be applied to understand its transformations.

The regioselectivity of electrophilic aromatic substitution reactions on this molecule can be understood through the lens of kinetic and thermodynamic control. masterorganicchemistry.com

Kinetic Control : The rate-determining step in EAS is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the activation energy of the reaction. A more stable intermediate implies a lower activation energy and a faster reaction rate. The positions that lead to the most stable arenium ions will be the kinetically favored products. For 4-methyl-3-(methylthio)benzaldehyde, attack at positions 2 and 6 allows for resonance structures where the positive charge is stabilized by electron donation from both the methyl and methylthio groups, leading to a more stable arenium ion compared to attack at position 5. Thus, the formation of 2- and 6-substituted products is kinetically favored. libretexts.orgacs.org

Thermodynamic Control : Thermodynamic control relates to the relative stability of the final products. In many EAS reactions, the reaction is essentially irreversible, and the product distribution is governed by kinetics. However, if the reaction conditions allow for reversibility (e.g., high temperatures), the most thermodynamically stable isomer will be the major product. For substituted benzenes, steric hindrance can play a significant role in product stability. For instance, if an electrophile attacks at position 2, there might be considerable steric clash between the incoming electrophile and the adjacent aldehyde and methylthio groups. Substitution at position 6 might be sterically less hindered. In such a scenario, the 6-substituted product could be the thermodynamically more stable product.

Transition State Analysis and Reaction Intermediate Characterization

The chemical behavior of 4-Methyl-3-(methylthio)benzaldehyde is dictated by the electronic interplay of its constituent functional groups: the formyl, methyl, and methylthio moieties. Understanding the transition states and intermediates involved in its reactions is crucial for predicting reactivity, selectivity, and reaction mechanisms. While direct experimental and computational studies on the transition state analysis of 4-Methyl-3-(methylthio)benzaldehyde are not extensively available in the literature, a comprehensive understanding can be constructed by analyzing the well-established reactivity of substituted benzaldehydes and applying theoretical principles.

The primary sites of reactivity for 4-Methyl-3-(methylthio)benzaldehyde are the aromatic ring and the carbonyl group. Reactions involving the aromatic ring typically proceed via electrophilic aromatic substitution (EAS), while the carbonyl group is susceptible to nucleophilic addition.

Electrophilic Aromatic Substitution (EAS) Intermediates and Transition States

In EAS reactions, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. dalalinstitute.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The substituents on the benzene ring, in this case, the methyl (-CH₃) and methylthio (-SCH₃) groups, play a pivotal role in stabilizing or destabilizing the arenium ion and, consequently, the transition state leading to it.

Both the methyl and methylthio groups are ortho-, para-directing activators, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com The methyl group activates the ring through an inductive effect and hyperconjugation. The methylthio group, while inductively withdrawing due to the electronegativity of sulfur, is a powerful activator through resonance, where the sulfur atom's lone pairs of electrons can be donated to the aromatic ring.

For 4-Methyl-3-(methylthio)benzaldehyde, the possible sites for electrophilic attack are positions 2, 5, and 6 (position 1 being the carbon attached to the formyl group, position 4 to the methyl group, and position 3 to the methylthio group). The formyl group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing nature. organicmystery.com

The transition state in EAS resembles the structure of the arenium ion. rsc.org Computational studies on similar systems can provide insight into the energetics of these transition states. The formation of the arenium ion is the rate-determining step, and the transition state leading to it will have a significant degree of C-E (carbon-electrophile) bond formation and C-H bond breaking character. rsc.org

The directing effects of the substituents can be rationalized by examining the stability of the arenium ion intermediates for attack at each available position.

Attack at C-2: The positive charge can be delocalized onto the carbon bearing the methylthio group, where it is stabilized by the lone pairs of the sulfur atom. This is a highly stabilizing resonance structure.

Attack at C-6: The positive charge can be delocalized onto the carbon bearing the methyl group, which provides stabilization through hyperconjugation and induction.

Attack at C-5: The positive charge is not directly stabilized by the electron-donating methyl or methylthio groups through resonance, and this position is meta to the deactivating formyl group.

Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions due to the superior stabilization of the corresponding arenium ion intermediates by the methylthio and methyl groups, respectively. The transition states leading to these intermediates will be lower in energy compared to the transition state for attack at C-5.

Nucleophilic Addition to the Carbonyl Group: Intermediates and Transition States

The carbonyl group of 4-Methyl-3-(methylthio)benzaldehyde is electrophilic at the carbon atom and is susceptible to attack by nucleophiles. This reaction typically proceeds through a tetrahedral intermediate.

In the first step of nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is sp³-hybridized and bears a negative charge on the oxygen atom (an alkoxide). This process involves a transition state where the nucleophile-carbon bond is partially formed, and the C=O π-bond is partially broken.

Theoretical studies on the H-atom abstraction from benzaldehyde (B42025) by various radicals have been performed using high-level ab initio calculations, which provide insights into the transition states of such radical reactions. acs.org While not a nucleophilic addition, these studies highlight the computational approaches used to characterize transition states in reactions involving the formyl group.

The electronic nature of the substituents on the aromatic ring influences the electrophilicity of the carbonyl carbon. The methyl and methylthio groups, being electron-donating, slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the formyl group remains a potent electrophilic center.

Acid catalysis is often employed in nucleophilic additions to aldehydes. pearson.com In this scenario, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophile then attacks the protonated carbonyl group, leading to a tetrahedral intermediate. The transition state for this acid-catalyzed reaction will involve a partially formed nucleophile-carbon bond and a partially broken C=O π-bond, with the oxygen atom being protonated.

Computational Insights from Related Systems

While specific computational data for 4-Methyl-3-(methylthio)benzaldehyde is scarce, studies on other substituted benzaldehydes provide valuable analogous data. For instance, theoretical analyses of the electronic spectra of benzaldehyde have been conducted using methods like multiconfigurational second-order perturbation theory (MS-CASPT2), which help in understanding the excited states that can be involved in photochemical reactions. acs.org Furthermore, density functional theory (DFT) calculations have been used to study the effect of substituents on the spectroscopic properties and reactivity of benzaldehydes. researchgate.net These studies show that both electron-donating and electron-withdrawing groups can significantly affect the electronic structure and, by extension, the transition states and intermediates of reactions.

The table below summarizes the expected characteristics of the key transition states and intermediates in the principal reaction pathways of 4-Methyl-3-(methylthio)benzaldehyde, based on established chemical principles and data from analogous systems.

| Reaction Type | Intermediate | Intermediate Characteristics | Transition State | Transition State Characteristics |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Resonance-stabilized carbocation with sp³-hybridized carbon. | Late Transition State | Significant C-E bond formation and C-H bond breaking. Positive charge delocalized over the ring. |

| Nucleophilic Addition (uncatalyzed) | Tetrahedral Alkoxide | sp³-hybridized carbon, negatively charged oxygen. | Early Transition State | Partial Nu-C bond formation and partial C=O π-bond breaking. |

| Nucleophilic Addition (acid-catalyzed) | Tetrahedral Adduct | sp³-hybridized carbon, neutral hydroxyl group. | Early Transition State | Partial Nu-C bond formation, partial C=O π-bond breaking, protonated carbonyl oxygen. |

Derivatization and Advanced Synthetic Applications of 4 Methyl 3 Methylthio Benzaldehyde

Synthesis of Imine (Schiff Base) Derivatives

The formation of imines, or Schiff bases, represents a fundamental transformation of the aldehyde functional group. This reaction provides a gateway to a multitude of further synthetic manipulations.

Condensation with Diverse Primary Amines

The reaction between an aldehyde and a primary amine to form a C=N double bond, known as an imine, is a classic condensation reaction. wikipedia.org This process is typically acid-catalyzed and reversible, often requiring the removal of water to drive the reaction to completion. masterorganicchemistry.commdpi.com 4-Methyl-3-(methylthio)benzaldehyde readily undergoes this condensation with a wide range of primary amines to yield the corresponding N-substituted imines.

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. numberanalytics.com Subsequent acid-catalyzed dehydration yields the stable imine product. numberanalytics.com The reaction conditions, such as pH and solvent, can be optimized to maximize the yield. For instance, the formation of imines is often most efficient at a pH around 5. nih.gov

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives. Research on the closely related 4-(methylthio)benzaldehyde (B43086) has demonstrated successful condensation with numerous amines, a reactivity that is directly applicable to the 4-methyl-3-(methylthio) isomer. researchgate.net

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine Type | Example(s) | Resulting Imine Structure |

| Aliphatic Amines | n-Butylamine, Ethylamine masterorganicchemistry.commdpi.com | R-N=CH-Ar |

| Aromatic Amines | Aniline, Nitroanilines uobabylon.edu.iq | Ar'-N=CH-Ar |

| Amino Acids | Glycine, Alanine ajrconline.org | (HOOC)R'-N=CH-Ar |

| Aminopyridines | 2-Aminopyridine | (C₅H₄N)-N=CH-Ar |

| Hydrazine Derivatives | Hydrazine, Phenylhydrazine | R'-NH-N=CH-Ar |

Where Ar represents the 4-methyl-3-(methylthio)phenyl group.

Further Transformations of the Imine Bond

The carbon-nitrogen double bond of the Schiff bases derived from 4-Methyl-3-(methylthio)benzaldehyde is a versatile functional group that can undergo several important transformations. These reactions significantly expand the synthetic utility of the parent aldehyde.

Reduction to Secondary Amines: The most common transformation is the reduction of the imine bond to form a secondary amine. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective option that does not affect other reducible groups like nitro substituents. researchgate.netresearchgate.netyoutube.com This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for synthesizing secondary amines. ingentaconnect.com

Cycloaddition Reactions: Imines can act as dienophiles or participate in various cycloaddition reactions to form heterocyclic rings. numberanalytics.com

[2+2] Cycloaddition: The reaction of an imine with a ketene, known as the Staudinger synthesis, is a well-established method for preparing β-lactams, which are core structures in many antibiotic drugs. wikipedia.orgnih.gov

[3+2] Cycloaddition: Imines can react with various 1,3-dipoles to form five-membered heterocyclic rings. acs.orgnih.gov For example, reaction with azomethine ylides can produce pyrrolidine (B122466) rings.

Diels-Alder Reactions: As a dienophile, an imine can react with a diene in an aza-Diels-Alder reaction to synthesize tetrahydropyridine (B1245486) derivatives. wikipedia.org

These transformations highlight the role of imines as key intermediates, enabling the conversion of 4-Methyl-3-(methylthio)benzaldehyde into a broader range of functionalized and structurally complex molecules.

Heterocyclic Compound Synthesis Utilizing 4-Methyl-3-(methylthio)benzaldehyde as a Precursor

The reactivity of the formyl group makes 4-Methyl-3-(methylthio)benzaldehyde an excellent starting material for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Formation of Pyrrole (B145914) and Pyrimidine Derivatives

4-Methyl-3-(methylthio)benzaldehyde can be utilized in the synthesis of important nitrogen-containing heterocycles like pyrroles and pyrimidines.

Pyrrole Synthesis: While various methods exist for pyrrole synthesis, those involving an aldehyde precursor are particularly relevant. For instance, the Paal-Knorr synthesis, which traditionally uses 1,4-dicarbonyl compounds, has variations that can incorporate aldehydes. Moreover, research has shown that 4-(methylthio)benzaldehyde is a useful intermediate for synthesizing pyrrole derivatives with anti-inflammatory activity, suggesting a similar utility for its 4-methyl-3-(methylthio) isomer. researchgate.net

Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized through reactions that employ substituted benzaldehydes. A notable example is the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with various benzaldehydes to create novel pyrrolopyrimidine derivatives. In this context, 4-Methyl-3-(methylthio)benzaldehyde can be condensed with the amino group of the pyrrolopyrimidine core to generate complex, fused heterocyclic systems that are of interest for their potential biological activities.

Table 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

| 4-Aminopyrrolo[2,3-d]pyrimidine | 4-Methyl-3-(methylthio)benzaldehyde | Methanol, acid catalyst, reflux | 4-[(4-Methyl-3-(methylthio)benzylidene)amino]-7H-pyrrolo[2,3-d]pyrimidine | |

| 4-Aminopyrrolo[2,3-d]pyrimidine | Substituted Salicylaldehydes | Methanol, acid catalyst, reflux | Substituted Phenol-Pyrrolopyrimidine Adducts |

Preparation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)

The presence of the sulfur-containing methylthio group makes 4-Methyl-3-(methylthio)benzaldehyde a natural precursor for other sulfur-containing heterocycles.

Thiazole (B1198619) Synthesis: A common route to thiazole derivatives is the Hantzsch thiazole synthesis. A variation of this involves the reaction of a thiosemicarbazone with an α-haloketone. The required thiosemicarbazone can be readily prepared by condensing 4-Methyl-3-(methylthio)benzaldehyde with thiosemicarbazide. The subsequent cyclization with a reagent like phenacyl bromide yields the corresponding thiazole derivative. researchgate.net

Thiadiazole Synthesis: 1,3,4-Thiadiazoles can also be synthesized from the thiosemicarbazone intermediate derived from 4-Methyl-3-(methylthio)benzaldehyde. Oxidative cyclization of the thiosemicarbazone using reagents such as ferric chloride or cyclization with acid anhydrides are established methods for forming the 1,3,4-thiadiazole (B1197879) ring. nih.gov

Incorporation into Complex Polycyclic Systems

The reactivity of 4-Methyl-3-(methylthio)benzaldehyde allows for its use in multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step. These reactions can lead to the formation of intricate polycyclic and fused heterocyclic systems.

For example, MCRs involving an aldehyde, an amine, and a ketone can generate complex bridged heterocyclic structures. In such a reaction, 4-Methyl-3-(methylthio)benzaldehyde can serve as the aldehyde component, reacting with an amine like methylamine (B109427) and a cyclic ketone like 1-methyl-4-piperidone (B142233) to form novel, complex polyheterocyclic scaffolds such as epiminopyridobenzoxazocines. Another strategy involves the N-heterocyclic carbene (NHC)-catalyzed reaction of an aldehyde with other components to build fused systems like phthalidyl sulfonohydrazones. mdpi.com The versatility of 4-Methyl-3-(methylthio)benzaldehyde as a reactant in these sophisticated transformations underscores its importance in advanced organic synthesis for creating structurally diverse and complex molecules.

Synthesis of Complex Molecular Scaffolds and Architectures

The unique reactivity of 4-(methylthio)benzaldehyde allows for its incorporation into diverse and complex molecular structures through various synthetic strategies.

Multi-Component Reactions Involving 4-(Methylthio)benzaldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity. nih.govnih.gov Aromatic aldehydes are fundamental components in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. nih.govorganic-chemistry.org

In these reactions, 4-(methylthio)benzaldehyde can serve as the aldehyde component. For example, in the Hantzsch dihydropyridine (B1217469) synthesis, an aldehyde reacts with two equivalents of a β-ketoester and an ammonia (B1221849) source to construct the dihydropyridine core, a privileged scaffold in medicinal chemistry. nih.gov Similarly, in the Biginelli reaction, 4-(methylthio)benzaldehyde can react with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones, another class of biologically relevant heterocycles. The aldehyde's primary role is to undergo initial condensation with the amine or active methylene (B1212753) compound, initiating a cascade of reactions that leads to the final heterocyclic product. rsc.org

Elaboration of Piperazine (B1678402) Derivatives and Other Nitrogenous Structures

Piperazine and its derivatives are ubiquitous structural motifs in pharmaceuticals, valued for their ability to modulate physicochemical properties such as solubility and basicity. google.com 4-(Methylthio)benzaldehyde is a key starting material for synthesizing N-substituted piperazine structures.

A primary method for this transformation is reductive amination. This process involves the initial reaction of 4-(methylthio)benzaldehyde with a primary or secondary amine, such as piperazine, to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent (e.g., sodium borohydride, hydrogen with a catalyst) to yield the corresponding N-benzylpiperazine derivative. This straightforward and high-yielding reaction is fundamental in creating libraries of piperazine-based compounds for drug discovery.

Role as a Strategic Intermediate in the Synthesis of Functional Organic Molecules

4-(Methylthio)benzaldehyde is a crucial intermediate for synthesizing a variety of functional organic molecules, most notably Schiff bases, which serve as precursors to compounds with significant biological and material applications. growingscience.comgoogle.com

The condensation reaction of 4-(methylthio)benzaldehyde with various primary amines is a simple and effective method to produce a diverse range of Schiff bases (imines). growingscience.com These compounds are not just synthetic curiosities; they are important for their biological activities and as ligands in coordination chemistry. growingscience.comresearchgate.net

A study detailed the synthesis of a series of novel Schiff bases by reacting 4-(methylthio)benzaldehyde with different substituted amines. growingscience.comresearchgate.net The reactions were typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in methanol, often with a catalytic amount of acid. growingscience.com This method has proven effective for generating a library of derivatives with yields ranging from 68% to 82%. growingscience.com

Table 1: Synthesis of Schiff Base Derivatives from 4-(Methylthio)benzaldehyde. researchgate.net

These synthesized Schiff bases have demonstrated notable biological activities. For instance, they have been screened for antioxidant properties using methods like the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. growingscience.comresearchgate.net The results indicated that many of these derivatives possess significant antioxidant activity, with some compounds showing superior radical scavenging capabilities. growingscience.comresearchgate.net This highlights the role of the 4-(methylthio)benzaldehyde scaffold in developing new antioxidant agents. growingscience.com

Furthermore, these derivatives have been evaluated for antibacterial activity against various strains, with several compounds showing promising results. growingscience.com Beyond biological applications, related Schiff base derivatives have been developed as chemosensors, for example, for the detection of metal ions like Zirconium(IV). researchgate.net The aldehyde is also noted as a key intermediate in the synthesis of important pharmaceuticals, including COX-2 inhibitors like Rofecoxib. google.com

Table of Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Methylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-Methyl-3-(methylthio)benzaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable for unambiguous structural confirmation.

Detailed ¹H NMR and ¹³C NMR Analysis for Positional Assignments and Substituent Effects

A detailed analysis of the ¹H and ¹³C NMR spectra would be the first step in the structural elucidation of 4-Methyl-3-(methylthio)benzaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methyl and methylthio groups. The chemical shift (δ) of the aldehydic proton (CHO) would likely appear in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic region would display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants (J) would be crucial for determining their relative positions. The methyl group (CH₃) attached to the aromatic ring would likely appear as a singlet around 2.3-2.5 ppm, while the methylthio group (SCH₃) protons would also present as a singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons would appear between 120 and 150 ppm, with their exact shifts influenced by the electron-donating or -withdrawing nature of the substituents. The carbons of the methyl and methylthio groups would be found in the upfield region, typically between 15 and 25 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.8 | 192 |

| Aromatic CH | 7.2 - 7.8 | 125 - 145 |

| Methyl (CH₃) | 2.4 | 21 |

| Methylthio (SCH₃) | 2.5 | 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Confirmation

To definitively assign the signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the positions of the methyl, methylthio, and aldehyde groups on the benzene ring by observing correlations between the protons of these groups and the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through the analysis of molecular vibrations.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of 4-Methyl-3-(methylthio)benzaldehyde would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde would be expected in the region of 1680-1715 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylthio groups would be observed just below 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 and 2720 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the methylthio group would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the benzene ring.

A hypothetical data table for the expected vibrational frequencies is presented below.

| Functional Group | Hypothetical IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aldehyde C=O | ~1700 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| Aldehyde C-H | ~2720, ~2820 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-S | 600-800 | Stretching |

Conformational Analysis and Intermolecular Interactions

Subtle shifts in the vibrational frequencies can provide insights into the conformational preferences of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The mass spectrum of 4-Methyl-3-(methylthio)benzaldehyde would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (166.23 g/mol ). The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) to form a stable acylium ion, and the loss of the entire aldehyde group ([M-29]⁺). The presence of the methylthio group would likely lead to characteristic fragmentation patterns involving the sulfur atom.

A hypothetical data table for the expected mass spectrometry fragments is presented below.

| m/z Value | Hypothetical Fragment | Interpretation |

| 166 | [C₉H₁₀OS]⁺ | Molecular Ion |

| 165 | [C₉H₉OS]⁺ | Loss of H• |

| 137 | [C₈H₉S]⁺ | Loss of CHO• |

| 122 | [C₇H₆S]⁺ | Loss of CHO• and CH₃• |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. For 4-Methyl-3-(methylthio)benzaldehyde (C₉H₁₀OS), the theoretical exact mass can be calculated. An experimental HRMS analysis would provide a measured mass value with high accuracy, typically to within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.

Theoretical Exact Mass Data for 4-Methyl-3-(methylthio)benzaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀OS |

This table is generated based on theoretical calculations, as experimental HRMS data for this specific compound is not publicly available.

Mechanistic Insights from Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, would provide insight into the structural characteristics of 4-Methyl-3-(methylthio)benzaldehyde by analyzing its fragmentation patterns. The fragmentation of the molecular ion would likely involve characteristic losses of small neutral molecules or radicals, such as the loss of a methyl radical (•CH₃) from the thioether group, loss of carbon monoxide (CO) from the aldehyde group, or cleavage of the C-S bond. The resulting fragment ions would be specific to the substitution pattern of the precursor ion, allowing for its unambiguous identification. However, specific fragmentation data for 4-Methyl-3-(methylthio)benzaldehyde is not documented in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of 4-Methyl-3-(methylthio)benzaldehyde would yield a detailed table of its intramolecular geometry. This would include the lengths of all covalent bonds (e.g., C-C bonds in the aromatic ring, the C=O bond of the aldehyde, and the C-S and S-C bonds of the methylthio group), the angles between these bonds, and the torsional angles that define the molecule's conformation, particularly the orientation of the aldehyde and methylthio groups relative to the benzene ring. No such crystallographic data has been published for this compound.

Crystal Packing and Intermolecular Non-Covalent Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification of any intermolecular non-covalent interactions, such as hydrogen bonds (if present), π-π stacking interactions between aromatic rings, or C-H···π interactions. These interactions govern the physical properties of the solid, such as its melting point and solubility. The specific crystal packing and intermolecular interactions for 4-Methyl-3-(methylthio)benzaldehyde remain unknown due to the absence of a reported crystal structure.

Computational and Theoretical Studies on 4 Methyl 3 Methylthio Benzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)epstem.netresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to model the properties of organic molecules. epstem.netresearchgate.net These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule. For a molecule like 4-Methyl-3-(methylthio)benzaldehyde, methods such as B3LYP or B3PW91 with basis sets like 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. epstem.net

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-S bond of the methylthio group. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out to identify the most stable conformers. ufms.br Studies on similar substituted benzaldehydes show that the planarity of the molecule is a key factor in its stability, often favoring conformations where the aldehyde group is coplanar with the benzene ring to maximize conjugation. ufms.br The orientation of the methylthio group will also be influenced by steric and electronic interactions with the adjacent methyl group.

Table 1: Predicted Optimized Geometric Parameters for 4-Methyl-3-(methylthio)benzaldehyde (Based on DFT B3LYP/6-31G(d,p) calculations on analogous molecules) This data is illustrative and based on typical values for similar molecular structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 Å |

| C-CHO | 1.48 Å | |

| C-S | 1.79 Å | |

| S-CH3 | 1.81 Å | |

| C-CH3 (ring) | 1.51 Å | |

| Bond Angles (º) | C-C-O | 124.5° |

| C-C-H (aldehyde) | 116.0° | |

| C-S-C | 103.0° | |

| C-C-S | 121.0° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)researchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-Methyl-3-(methylthio)benzaldehyde, the HOMO is expected to be localized primarily on the benzene ring and the electron-rich sulfur atom, while the LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) group. The presence of electron-donating methyl and methylthio groups is expected to raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-Methyl-3-(methylthio)benzaldehyde (Based on analogous systems) These values are estimations based on DFT calculations for structurally related compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.20 eV |

Charge Distribution and Electrostatic Potential Maps

The distribution of electronic charge within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 4-Methyl-3-(methylthio)benzaldehyde, the MEP would show a significant negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the methylthio group, making these the primary sites for interaction with electrophiles. researchgate.net Positive potential would be concentrated around the hydrogen atoms, particularly the aldehyde proton. Mulliken charge analysis, another computational tool, can quantify the partial charge on each atom, providing further detail on the charge distribution.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of a molecule. epstem.net By computing the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values are often scaled or correlated with experimental data to improve their accuracy. epstem.net For 4-Methyl-3-(methylthio)benzaldehyde, calculations would predict distinct signals for the aromatic protons, the aldehyde proton, and the two different methyl groups, with the chemical environments dictated by the electronic effects of the substituents. Predicting spin-spin coupling constants (J) is more computationally intensive but can provide further structural insights. youtube.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Methyl-3-(methylthio)benzaldehyde Predicted values based on GIAO-DFT calculations and known substituent effects.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O | ~192 |

| C-CHO | ~135 |

| C-S | ~142 |

| C-CH3 | ~138 |

| Aromatic C | 125-135 |

| S-CH3 | ~15 |

| Ring-CH3 | ~21 |

| ¹H NMR | |

| H-C=O | ~9.9 |

| Aromatic H | 7.2-7.8 |

| S-CH3 | ~2.5 |

| Ring-CH3 | ~2.4 |

Simulation of Vibrational Spectra (IR, Raman)epstem.netresearchgate.netresearchgate.netresearchgate.net

The simulation of infrared (IR) and Raman spectra is another key application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. cardiff.ac.uk It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.netsigmaaldrich.cn

The simulated spectra for 4-Methyl-3-(methylthio)benzaldehyde would show characteristic vibrational modes. These include a strong C=O stretching vibration in the IR spectrum, aromatic C-H stretches, and C-H bending modes. The C-S stretching vibration and the vibrations of the methyl groups would also be present, providing a complete vibrational fingerprint of the molecule. researchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 4-Methyl-3-(methylthio)benzaldehyde Based on scaled DFT B3LYP calculations for similar aromatic aldehydes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2870 | Medium |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| C=O Stretch | ~1700 | Strong (IR) |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-S Stretch | 750-650 | Medium-Weak |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for the in-depth study of chemical reactions involving 4-Methyl-3-(methylthio)benzaldehyde at a molecular level. Through the application of quantum mechanical calculations, it is possible to model reaction mechanisms, identify transient species like transition states, and understand the energetic factors that govern the course of a reaction. These theoretical investigations are crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.

Computational Elucidation of Reaction Pathways

The elucidation of a reaction pathway is a primary goal of computational reaction modeling. This involves identifying all elementary steps, including the reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a widely used method for this purpose, as it offers a good balance between computational cost and accuracy for many organic reactions.

For a molecule like 4-Methyl-3-(methylthio)benzaldehyde, a variety of reactions can be computationally explored. For instance, in a nucleophilic addition to the carbonyl group, such as a cyanosilylation reaction, computational methods can map the trajectory of the incoming nucleophile. The approach of the nucleophile to the carbonyl carbon is often described by the Bürgi-Dunitz angle, which ideally ranges from 100° to 110° for an optimal attack trajectory researchgate.net. DFT calculations can be employed to model the geometry of this approach and to identify the structure of the resulting tetrahedral intermediate.

In more complex reactions, such as multi-step syntheses or catalytic cycles, computational studies can reveal the full reaction network. For example, in the organocatalyzed synthesis of aromatic aldehydes, computational modeling has been used to trace the conversion of starting materials through various condensation and cyclization intermediates nih.gov. Although direct computational studies on the synthesis of 4-Methyl-3-(methylthio)benzaldehyde are not extensively reported, the methodologies applied to similar aromatic aldehydes would be directly applicable. These studies can help in understanding how the electronic and steric effects of the methyl and methylthio substituents on the benzene ring influence the reaction pathway.

The identification of transition states is a critical aspect of elucidating reaction pathways. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in cycloaddition reactions, computational methods can distinguish between concerted (one-step) and stepwise mechanisms by locating the relevant transition states and intermediates researchgate.net.

Energetic Profiles and Activation Barriers

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been located, their relative energies can be calculated to construct an energetic profile of the reaction. This profile provides quantitative information about the thermodynamics and kinetics of each elementary step.

The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction. Computational methods like DFT, Møller-Plesset perturbation theory (MP2), and high-accuracy composite methods like CBS-QB3 can be used to calculate these barriers with varying levels of accuracy researchgate.net.

For example, in a hypothetical reaction involving 4-Methyl-3-(methylthio)benzaldehyde, the activation barriers for different potential pathways could be calculated to predict the most likely reaction mechanism. The table below presents hypothetical energetic data for a generic nucleophilic addition to an aldehyde, illustrating the kind of information that can be obtained from such calculations.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex Formation | -5.2 | -5.0 | +2.5 |

| Transition State 1 (TS1) | +15.8 | +16.0 | +22.1 |

| Intermediate Formation | -10.3 | -10.1 | -4.5 |

| Transition State 2 (TS2) | +5.6 | +5.8 | +11.2 |

| Product Formation | -25.7 | -25.5 | -20.1 |

| This table is illustrative and provides hypothetical data for a generic reaction. |

The reaction energies, calculated as the energy difference between products and reactants, indicate whether a reaction is exothermic (releases energy) or endothermic (requires energy). The Gibbs free energy of reaction (ΔG) is particularly important as it determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process researchgate.net.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanical calculations are excellent for studying the details of a chemical reaction, they are often computationally too expensive for exploring the dynamic behavior of molecules over longer timescales or in the presence of a large number of solvent molecules. This is where molecular dynamics (MD) simulations become invaluable.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule like 4-Methyl-3-(methylthio)benzaldehyde. The molecule possesses rotational freedom around the bonds connecting the aldehyde and methylthio groups to the benzene ring. MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's flexibility and preferred shapes in different environments nih.gov.

Furthermore, MD simulations are particularly well-suited for studying the effects of solvent on molecular structure and reactivity. The explicit inclusion of solvent molecules in the simulation allows for a detailed understanding of solute-solvent interactions, such as hydrogen bonding. These interactions can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the energetic profile of a reaction.

For instance, the free energy barriers of a reaction can be significantly lowered in the presence of a solvent compared to the gas phase mdpi.com. MD simulations coupled with free energy calculation methods, such as umbrella sampling or metadynamics, can be used to compute the potential of mean force (PMF) along a reaction coordinate, which is the free energy profile in the presence of solvent. This provides a more realistic picture of the reaction energetics in solution.

The following table illustrates how solvent effects can alter the activation energy of a reaction, based on general findings from computational studies.

| Reaction | Activation Energy (Gas Phase, kJ/mol) | Activation Energy (in Water, kJ/mol) |

| Aldol (B89426) Condensation | 60 | 35 |

| Nucleophilic Addition | 55 | 30 |

| This table provides illustrative data based on general trends observed in computational studies. mdpi.com |

Advanced Applications of 4 Methyl 3 Methylthio Benzaldehyde in Non Biological Chemical Sciences

Precursor in the Synthesis of Advanced Materials

As a substituted benzaldehyde (B42025), 4-Methyl-3-(methylthio)benzaldehyde possesses the necessary functionalities to act as a precursor in the synthesis of various advanced materials. The aldehyde group is particularly reactive and can participate in a variety of condensation and polymerization reactions.

Monomer in Polymer Chemistry (e.g., Polyamides, Polyimines)

The aldehyde functionality of 4-Methyl-3-(methylthio)benzaldehyde allows it to undergo condensation reactions with amine-containing compounds. This reactivity is the basis for its potential use as a monomer in the synthesis of polymers like polyimines (also known as Schiff base polymers). The reaction between a dialdehyde (B1249045) and a diamine can lead to the formation of a polyimine chain. While general studies on polyamide synthesis exist, specific examples utilizing 4-Methyl-3-(methylthio)benzaldehyde are not reported. researchgate.net The presence of the methyl and methylthio substituents on the aromatic ring would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology, compared to polymers made from unsubstituted benzaldehydes.

Building Block for Functional Coatings and Films

The compound's structure suggests its potential as a building block for functional coatings. The aldehyde group can be used to anchor the molecule to a surface or to cross-link into a polymer film. The sulfur atom in the methylthio group could provide a site for coordination to metal surfaces or nanoparticles, potentially imparting specific adhesive or electronic properties to the coating.

Incorporation into Electronic or Optical Materials

Substituted benzaldehydes are of interest in the field of materials science for their potential electronic and optical properties. The sulfur atom and the aromatic ring in 4-Methyl-3-(methylthio)benzaldehyde contribute to a conjugated system that could be exploited in the design of organic semiconductors or nonlinear optical materials. The specific substitution pattern would affect the electronic energy levels (HOMO/LUMO) of the molecule and, consequently, the properties of any bulk material it is incorporated into. However, specific studies detailing the incorporation of this particular isomer into electronic or optical materials are not currently available.

Ligand in Coordination and Organometallic Chemistry

The sulfur atom of the methylthio group and the oxygen atom of the aldehyde group present potential coordination sites for metal ions, making 4-Methyl-3-(methylthio)benzaldehyde a candidate for use as a ligand in coordination and organometallic chemistry. fishersci.ca

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.govespublisher.com Benzaldehyde derivatives can sometimes be used in the synthesis of MOFs, either directly or after modification into carboxylic acids. The sulfur atom in 4-Methyl-3-(methylthio)benzaldehyde offers an additional or alternative binding site for metal centers, which could lead to MOFs with unique topologies and properties. This "soft" sulfur donor site could show a preference for certain metal ions, potentially enabling the design of frameworks with selective properties for catalysis or adsorption. Despite the general interest in functionalized ligands for MOF synthesis, there is no specific literature describing the use of 4-Methyl-3-(methylthio)benzaldehyde for this purpose. researchgate.net

Design of Catalytic Systems and Precursors

Ligands containing both sulfur and oxygen donor atoms are valuable in the design of catalysts for a variety of organic transformations. The compound could be used to synthesize Schiff base ligands through condensation of its aldehyde group, with the resulting multidentate ligand stabilizing a catalytically active metal center. The electronic properties of the ligand, tuned by the methyl and methylthio groups, could influence the activity and selectivity of such a catalyst. While related benzaldehyde derivatives have been studied in catalysis, specific research on catalytic systems derived from 4-Methyl-3-(methylthio)benzaldehyde remains to be published. d-nb.info

Analytical Chemistry Methodologies for Detection and Quantification

The accurate detection and quantification of chemical compounds are foundational to progress in chemical research and industry. For 4-Methyl-3-(methylthio)benzaldehyde, methodologies are centered around established analytical techniques, although detailed research into novel method development remains limited in publicly accessible scientific literature.

Development of Spectroscopic or Chromatographic Detection Methods

Characterization of 4-Methyl-3-(methylthio)benzaldehyde is typically achieved through a combination of spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would be primary techniques to elucidate its molecular structure. Infrared (IR) spectroscopy would be used to identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

While detailed experimental data from research studies is scarce, the expected spectroscopic data can be predicted based on its structure.

Table 1: Predicted Spectroscopic Data for 4-Methyl-3-(methylthio)benzaldehyde

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the methyl group protons, and the methylthio group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methylthio carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an aromatic aldehyde, typically in the region of 1680-1705 cm⁻¹. |

For separation and quantification, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most probable techniques. The choice between GC and HPLC would depend on the volatility and thermal stability of the compound and the matrix in which it is being analyzed. A potential HPLC method would likely utilize a reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector, leveraging the ultraviolet absorbance of the aromatic ring.

Reference Standard in Chemical Analysis

4-Methyl-3-(methylthio)benzaldehyde is available commercially as a certified reference material (CRM) and a pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com This availability underscores its utility in quality control and analytical method validation.

As a reference standard, it serves several critical functions:

Identity Confirmation: By comparing the analytical data (e.g., retention time in chromatography, spectroscopic signature) of a sample to that of the certified reference standard, the presence of 4-Methyl-3-(methylthio)benzaldehyde can be unequivocally confirmed.

Purity Assessment: The purity of a synthesized or commercial batch of the compound can be determined by comparing it against the high-purity reference material.

Method Validation: When developing new analytical methods for the quantification of 4-Methyl-3-(methylthio)benzaldehyde, the reference standard is essential for assessing method accuracy, precision, linearity, and sensitivity.

The use of 4-Methyl-3-(methylthio)benzaldehyde as a reference standard is a prerequisite for its inclusion in any regulated chemical or pharmaceutical manufacturing process, ensuring consistency and quality across different batches and laboratories.

Future Research Directions and Unexplored Avenues for 4 Methyl 3 Methylthio Benzaldehyde

Exploration of Novel Catalytic Dehydrogenation or Selective Functionalization

Future research could productively focus on the catalytic dehydrogenation of derivatives or the selective functionalization of 4-Methyl-3-(methylthio)benzaldehyde. Catalytic dehydrogenation is a powerful tool for creating new carbon-carbon bonds and introducing unsaturation. rsc.orgrsc.org Investigations could explore the use of transition metal catalysts, such as those based on palladium or ruthenium, to promote dehydrogenative coupling reactions, potentially leading to novel dimeric structures or extended conjugated systems.

Selective functionalization of the existing groups offers another rich field of study. The methylthio group is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, each of which would drastically alter the electronic properties and reactivity of the molecule. Similarly, the benzylic methyl group could be a handle for selective oxidation or halogenation, providing a pathway to further derivatization. The aldehyde group itself is a prime site for transformations like Wittig reactions, aldol (B89426) condensations, or reductive aminations to generate a diverse library of new compounds.

Integration into Supramolecular Assemblies and Smart Materials

The distinct polarity and geometry of 4-Methyl-3-(methylthio)benzaldehyde make it an intriguing candidate for the construction of supramolecular assemblies. The aldehyde group can participate in hydrogen bonding and reversible covalent bond formation, while the aromatic ring allows for π-π stacking interactions. These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-defined architectures such as liquid crystals, gels, or porous organic frameworks.

An unexplored avenue is the design of "smart" materials that respond to external stimuli. For instance, the oxidation state of the sulfur atom could be reversibly switched using chemical or electrochemical signals, leading to a material with tunable fluorescence, conductivity, or binding properties. The incorporation of this molecule as a building block in polymers or metal-organic frameworks could yield materials with applications in sensing, catalysis, or gas storage.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

To guide the development of new reactions and applications, a thorough understanding of the reaction mechanisms involving 4-Methyl-3-(methylthio)benzaldehyde is essential. Advanced, time-resolved spectroscopic techniques could provide invaluable insights. For example, in situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy could be used to monitor the formation of intermediates during its synthesis or subsequent transformations. mdpi.com This would allow for the identification of transient species and the elucidation of kinetic profiles. mdpi.com

Studying a potential catalytic cycle, such as a dehydrogenative coupling, with these techniques could reveal the active catalytic species, catalyst deactivation pathways, and the rate-determining step. Such fundamental knowledge is critical for optimizing reaction conditions to improve yields, reduce reaction times, and enhance selectivity.

Development of Sustainable Synthesis and Transformation Methods